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Compound of Interest

Compound Name:
2-Methylcyclopentanamine

hydrochloride

CAS No.: 5454-76-2

Cat. No.: B1370243

Get Quote

Executive Summary
2-Methylcyclopentanamine hydrochloride (CAS: 102778-36-9 for cis-isomer; generic amine

CAS: 41223-14-7) is a critical alicyclic amine intermediate used in the synthesis of

pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and

kinase inhibitors.[1][2][3][4] Its utility lies in the conformational restriction provided by the

cyclopentane ring, which can lock pharmacophores into bioactive geometries.[5]

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) of the

hydrochloride salt.[5][6] Unlike the free base, the salt form presents unique spectral challenges

—specifically in proton exchange dynamics and infrared ammonium band broadening—that

require optimized analytical protocols.[5]

Part 1: Compound Identity & Stereochemical
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1370243#bc-rfq
https://www.benchchem.com/product/b1370243/docs?utm_src=pdf-body#in-depth-technical-guide-spectroscopic-characterization-of-2-methylcyclopentanamine-hydrochloride
https://www.chemsrc.com/en/cas/41223-14-7_1120200.html
https://pubchem.ncbi.nlm.nih.gov/compound/cis-2-Methylcyclopentanamine-hydrochloride
https://pubchemlite.lcsb.uni.lu/e/compound/65180084
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylcyclopentanone-oxime
https://pubchem.ncbi.nlm.nih.gov/compound/N-methylcyclopentanamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methylcyclopentanamine
https://www.chemicalbook.com/SpectrumEN_506-59-2_1hnmr.htm
https://pubchem.ncbi.nlm.nih.gov/compound/N-methylcyclopentanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The commercial synthesis of 2-methylcyclopentanamine typically involves the reduction of 2-

methylcyclopentanone oxime.[5] This process yields a mixture of cis and trans diastereomers.

[5] While the trans isomer is often thermodynamically favored, the cis isomer (where the methyl

and amino groups are on the same face) is frequently the target for specific stereoselective

drug scaffolds.[5]

Chemical Data Table
Property Data

IUPAC Name 2-Methylcyclopentan-1-amine hydrochloride

Common Name 2-Amino-1-methylcyclopentane HCl

Molecular Formula

Molecular Weight 135.63 g/mol (Salt); 99.17 g/mol (Free Base)

Appearance White to off-white hygroscopic solid

Solubility
High in Water, Methanol, DMSO; Low in

Hexane, DCM

Chiral Centers
C1 and C2 (4 stereoisomers total: 1R,2R;

1S,2S; 1R,2S; 1S,2R)

Synthetic Workflow & Impurity Origins
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying ketone precursors or oxime intermediates.[5]
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NH2OH·HCl
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Figure 1: Synthetic pathway highlighting the origin of potential impurities (unreduced oxime)

and stereochemical mixtures.
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Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Protocol: Solvent Selection
For the hydrochloride salt, DMSO-d6 is the solvent of choice.[5]

Why:

causes rapid exchange of the ammonium protons (

), making them invisible.[5]

often fails to solubilize the salt effectively or leads to broad, aggregated peaks.[5] DMSO-d6
preserves the ammonium signal (typically a broad singlet around 8.0 ppm) and allows for
clear integration.[5]

Predicted NMR Data (400 MHz, DMSO-d6)
Note: Chemical shifts are relative to TMS (

0.0). Values represent the trans-isomer, which is the thermodynamically dominant form in
equilibrium mixtures.
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Proton
Assignment

Shift (

ppm)
Multiplicity Integration

Coupling (

) / Notes

8.00 - 8.25 Broad Singlet 3H
Disappears on

shake.

H-1 (CH-N) 3.15 - 3.30 Multiplet 1H
Deshielded by

cationic nitrogen.

H-2 (CH-Me) 1.85 - 2.05 Multiplet 1H
Complex splitting

due to ring strain.

Ring 1.40 - 1.80 Multiplet 4H

Overlapping

envelope of

C3/C4 protons.

[5]

Ring 1.10 - 1.30 Multiplet 2H
C5 protons

(shielded).[5]

0.95 - 1.05 Doublet 3H Hz.[5] Diagnostic

for isomer ratio.

Stereochemical Differentiation: The chemical shift of the methyl group is the most reliable

indicator of stereochemistry in the mixture.[5]

Trans-isomer: Methyl doublet typically appears slightly upfield (~0.95 ppm) due to reduced

steric compression compared to the cis form.[5]

Cis-isomer: Methyl doublet appears slightly downfield (~1.05 ppm).[5]

NMR Data (100 MHz, DMSO-d6)
C-1 (CH-N): ~54.0 ppm (Significant deshielding).[5]

C-2 (CH-Me): ~38.0 ppm.[5]

Ring
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: ~33.0, 30.5, 21.5 ppm.[5]

Methyl (

): ~18.5 ppm.[5]

Part 3: Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is drastically different from the free base.[5] The

conversion of the primary amine (

) to the ammonium salt (

) alters the vibrational modes significantly.[5]

Key Diagnostic Bands (KBr Pellet or ATR)
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Wavenumber (

)
Assignment Description

2800 - 3200
Stretch (

)

Very Broad, Strong. This

"ammonium envelope" often

overlaps with C-H stretching

bands (2850-2960). It is the

hallmark of the salt form.[5]

~2000 - 2500 Overtone/Combination

Weak, broad series of bands

often seen in amine salts

(sometimes called "ammonium

combination bands").

1580 - 1620 Bend (Asym)
Medium intensity.[5] Distinct

from the C=C region.[3][5]

~1500 Bend (Sym) Weaker deformation band.[5]

1380 Bend
Characteristic "umbrella" mode

of the methyl group.[5]

None Stretch

Absence is critical. A peak at

1700-1740

indicates unreacted

cyclopentanone.

Part 4: Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming molecular weight, though the salt counter-

ion (Cl-) is typically not observed in positive mode ESI.[5]

Ionization Method: ESI+ (Electrospray Ionization)
Observed Ion:

at m/z 100.1.[5]
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Note: The HCl is lost during the ionization process in the gas phase; you observe the

protonated free base.[5]

Fragmentation Pathway (EI or CID)
In Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), the molecule

undergoes characteristic fragmentation.

Loss of Ammonia (

): The most facile fragmentation is the loss of the amino group (17 Da) to form the
methylcyclopentyl cation (m/z 83).[5]

Ring Fragmentation: Subsequent breakdown of the cyclopentane ring.[5]

[M+H]+ 
 m/z 100

[M - NH3]+ 
 m/z 83 

 (Methylcyclopentyl cation)

- NH3 (17 Da)

Ring Opening/Fragmentation 
 m/z 55, 41

Alkyl fragmentation

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway observed in MS analysis.

Part 5: Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three specific impurities are common. A "Self-

Validating" protocol involves checking these specific regions:

Residual Ketone: Check IR for 1740
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(C=O).[5] Check NMR for triplet/multiplet ~2.1 ppm (alpha-protons to carbonyl).[5]

Residual Oxime: Check NMR for a downfield proton ~9-10 ppm (=N-OH) if DMSO is used.[5]

Water Content: Being hygroscopic, the salt absorbs atmospheric moisture.[5] In DMSO-d6

NMR, a water peak at 3.33 ppm can obscure the H-1 methine proton.

Remediation: Dry the sample in a vacuum desiccator over

for 24 hours before analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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